beta-Methylenephenethyl alcohol
Overview
Description
Beta-Methylenephenethyl alcohol, also known as 2-phenyl-2-propen-1-ol, is a chemical compound with the molecular formula C9H10O1. It has a molecular weight of 134.181. The compound is a pale-yellow to yellow-brown liquid1.
Synthesis Analysis
The specific synthesis process for beta-Methylenephenethyl alcohol is not readily available in the search results. However, the synthesis of alcohols often involves reactions such as reduction of carbonyl compounds or Grignard reactions2.Molecular Structure Analysis
The InChI code for beta-Methylenephenethyl alcohol is 1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H21. It contains a total of 20 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol3.
Chemical Reactions Analysis
The specific chemical reactions involving beta-Methylenephenethyl alcohol are not readily available in the search results. However, like other alcohols, it may undergo reactions such as oxidation, esterification, and elimination.Physical And Chemical Properties Analysis
Beta-Methylenephenethyl alcohol has a purity of 95%1. It is a pale-yellow to yellow-brown liquid1. The compound has a molecular weight of 134.181.Scientific Research Applications
Alcohols, including beta-Methylenephenethyl alcohol, have widespread significance in various scientific fields due to their unique chemical properties and versatile reactivity . Here are some general applications of alcohols:
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Pharmaceuticals : Alcohols are used in the synthesis of a myriad of complex molecules used in pharmaceuticals . They are indispensable building blocks for synthesizing these molecules .
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Materials Science : Alcohols play a significant role in materials science. They are used in the creation of various materials due to their unique characteristics such as solubility, boiling points, and acidity .
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Industrial Processes : Alcohols are used in various industrial processes. Their unique chemical properties make them useful in a variety of applications .
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Biotechnological Applications : Alcohol dehydrogenases (ADHs), enzymes that catalyze the interconversion between alcohols and aldehydes or ketones, have been widely studied and applied in the asymmetric synthesis of chiral alcohols .
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Chemical and Medical Applications : Alcohol has been used in early chemical and medical applications, first as a simple component of fermented beverages and later in its purified form .
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Chromatography : Beta-Methylenephenethyl alcohol has been used in chromatography, specifically in the separation of substances on an HPLC column .
Safety And Hazards
The safety data sheet for beta-Methylenephenethyl alcohol suggests that it should be handled with care5. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration5.
Future Directions
The future directions for beta-Methylenephenethyl alcohol are not readily available in the search results. However, given its chemical properties, it may have potential applications in various fields such as pharmaceuticals, chemical synthesis, and more67.
properties
IUPAC Name |
2-phenylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGXCFUKRLAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208788 | |
Record name | beta-Methylenephenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Methylenephenethyl alcohol | |
CAS RN |
6006-81-1 | |
Record name | β-Methylenebenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6006-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methylenephenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Methylenephenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-methylenephenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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